molecular formula C14H21N5O4 B2866806 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 378204-94-5

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866806
CAS No.: 378204-94-5
M. Wt: 323.353
InChI Key: UYBZJYCLJDRIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.353. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .

Mode of Action

Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors . This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.

Biochemical Pathways

Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors , it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZJYCLJDRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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